Methyl 5-hydrazinyl-2-methoxybenzoate
Description
Methyl 5-hydrazinyl-2-methoxybenzoate is a benzoic acid derivative featuring a hydrazinyl (-NH-NH₂) substituent at the 5-position and a methoxy (-OCH₃) group at the 2-position, esterified to a methyl group. Its synthesis typically involves multi-step reactions, including condensation of hydrazine hydrate with substituted benzaldehydes or intermediates derived from methyl esters .
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 5-hydrazinyl-2-methoxybenzoate |
InChI |
InChI=1S/C9H12N2O3/c1-13-8-4-3-6(11-10)5-7(8)9(12)14-2/h3-5,11H,10H2,1-2H3 |
InChI Key |
NHEVSZGJVOZYSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NN)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 5-chloro-2-hydrazinylbenzoate (CAS 1261105-30-9)
- Structure : Differs by a chlorine substituent at the 5-position instead of a methoxy group.
- Molecular Formula : C₈H₉ClN₂O₂ (MW: 200.62) .
- Synthesis : Prepared via substitution reactions involving chloro precursors and hydrazine, analogous to hydrazinyl benzoate syntheses .
- Applications: Used in pharmaceutical research for its reactivity in forming heterocyclic compounds (e.g., tetrazoles and thiazolidinones) .
Methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9)
- Structure : Contains a formyl (-CHO) group at the 5-position instead of hydrazinyl.
- Molecular Formula : C₁₀H₁₀O₄ (MW: 194.18) .
- Synthesis : Derived from formylation of methyl 2-methoxybenzoate intermediates .
- Applications : Serves as a key intermediate in synthesizing Schiff bases and antimicrobial agents .
Methyl 5-chloro-2-hydroxybenzoate (CAS 4068-78-4)
- Structure : Features a hydroxyl (-OH) group at the 2-position and chlorine at the 5-position.
- Molecular Formula : C₈H₇ClO₃ (MW: 186.59) .
- Synthesis: Produced via esterification of 5-chlorosalicylic acid with methanol .
- Applications : Used in organic synthesis and as a building block for anti-inflammatory agents .
Methyl 5-methoxy-2-methylbenzoate
- Structure : Substitutes the hydrazinyl group with a methyl (-CH₃) at the 5-position.
- Molecular Formula : C₁₀H₁₂O₃ (MW: 180.20) .
- Synthesis : Synthesized via methylation of 5-hydroxy-2-methylbenzoic acid followed by esterification .
- Applications : Primarily used in fragrance and polymer industries .
Comparative Analysis Table
Key Research Findings
- Reactivity : The hydrazinyl group in this compound facilitates condensation with aldehydes to form hydrazones, which are bioactive scaffolds . In contrast, the chloro substituent in Methyl 5-chloro-2-hydrazinylbenzoate enhances electrophilic substitution reactivity .
- Biological Activity : Hydrazinyl derivatives exhibit broader antimicrobial activity compared to methyl- or chloro-substituted analogs due to their ability to form hydrogen bonds with biological targets .
- Synthetic Complexity : Compounds with hydroxyl or formyl groups (e.g., Methyl 5-chloro-2-hydroxybenzoate) require milder reaction conditions compared to hydrazinyl derivatives, which often involve refluxing with hydrazine hydrate .
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